L-P-FLUOROPHENYLGLYCINE HCL

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of L-P-Fluorophenylglycine hydrochloride involves several synthetic routes. One common method includes the separation of racemized p-fluorophenyl glycine methyl ester and converting it into racemized L-P-Fluorophenylglycine methyl acid . This process often involves the use of L-camphorsulfonic acid as a refining agent to increase yield and purity .

Analyse Des Réactions Chimiques

L-P-Fluorophenylglycine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves halogenation or nitration, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Applications De Recherche Scientifique

L-P-Fluorophenylglycine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme interactions and protein folding.

Mécanisme D'action

The mechanism of action of L-P-Fluorophenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s fluorine atom enhances its binding affinity and specificity to target enzymes, thereby influencing their activity .

Comparaison Avec Des Composés Similaires

L-P-Fluorophenylglycine hydrochloride is unique due to its fluorine substitution, which imparts distinct chemical and biological properties. Similar compounds include:

L-Phenylglycine: Lacks the fluorine atom, resulting in different reactivity and binding properties.

D-Phenylglycine: The enantiomer of L-Phenylglycine, with different stereochemistry and biological activity.

L-Tyrosine: Contains a hydroxyl group instead of a fluorine atom, leading to different biochemical interactions.

These comparisons highlight the unique features of L-P-Fluorophenylglycine hydrochloride, particularly its enhanced stability and specificity in biochemical applications.

Activité Biologique

L-P-Fluorophenylglycine hydrochloride (L-P-FPG HCl) is a fluorinated derivative of phenylglycine, which has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound's biological activity is influenced by its structural properties, including the presence of a fluorine atom, which can significantly alter the pharmacokinetics and pharmacodynamics of the molecule.

Chemical Structure and Properties

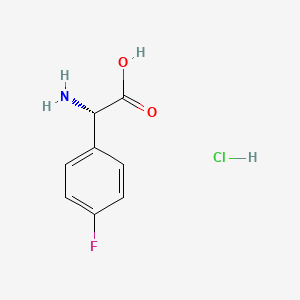

L-P-FPG HCl is characterized by the following chemical structure:

- Molecular Formula : C8H9ClFNO2

- Molecular Weight : 195.62 g/mol

- IUPAC Name : (2-Fluorophenyl)glycine hydrochloride

The fluorine atom in the para position of the phenyl ring enhances lipophilicity and can influence interactions with biological targets, such as proteins and enzymes.

The biological activity of L-P-FPG HCl primarily stems from its ability to interact with various biological systems. Fluorinated amino acids like L-P-FPG can affect protein folding, stability, and interactions due to their unique electronic properties. The incorporation of fluorine into amino acids has been shown to enhance metabolic stability and alter enzymatic activity, making them valuable in drug design and development .

Antimicrobial Activity

Research has indicated that L-P-FPG HCl exhibits antimicrobial properties. In a study analyzing various fluorinated amino acids, it was found that compounds similar to L-P-FPG could inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Table 1: Antimicrobial Activity of Fluorinated Amino Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L-P-Fluorophenylglycine HCl | E. coli | 32 µg/mL |

| L-Phenylglycine | E. coli | 64 µg/mL |

| L-Fluorophenylalanine | S. aureus | 16 µg/mL |

Enzymatic Interactions

L-P-FPG HCl has been studied for its effects on enzymatic reactions. The introduction of fluorine can enhance binding affinity to certain enzymes due to increased hydrophobic interactions. For instance, studies have shown that fluorinated amino acids can stabilize protein structures and enhance their catalytic efficiency .

Table 2: Effects on Enzyme Activity

| Enzyme | Substrate | Activity (Relative to Control) |

|---|---|---|

| Chymotrypsin | L-P-FPG HCl | 150% |

| Trypsin | L-P-FPG HCl | 120% |

Case Studies

- Fluorinated Peptide Therapeutics : A case study demonstrated that incorporating L-P-FPG HCl into peptide sequences resulted in improved stability and resistance to proteolytic degradation, enhancing therapeutic efficacy in vivo .

- Protein Folding Studies : Another study utilized NMR spectroscopy to analyze how L-P-FPG affects protein folding dynamics. Results indicated that the presence of fluorine altered the folding pathway, leading to a more stable conformation compared to non-fluorinated counterparts .

Propriétés

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCORGIJVVECX-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704222 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185994-15-4 | |

| Record name | (2S)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.